molecular formula C16H13N3 B2668263 Benzaldehyde quinolin-8-ylhydrazone CAS No. 82633-14-5

Benzaldehyde quinolin-8-ylhydrazone

Cat. No. B2668263
CAS RN: 82633-14-5
M. Wt: 247.301
InChI Key: KVBAKISPEJCLJV-LDADJPATSA-N
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Description

Benzaldehyde quinolin-8-ylhydrazone is a chemical compound with the molecular formula C16H13N3 . It is used in various applications, including as a precursor for other chemical syntheses.


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study published in Nature Communications discusses the synthesis of benzaldehyde, a component of this compound . The synthesis involves a peroxisomal heterodimeric enzyme and uses the β-oxidative pathway in peroxisomes . Another study discusses the synthesis of quinoline, another component of this compound, from α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a combination of benzaldehyde and quinoline . The structure of benzaldehyde includes an aromatic ring, also known as a benzene ring, attached to a formyl group .


Physical And Chemical Properties Analysis

This compound shares some physical and chemical properties with its component, benzaldehyde. Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Redox-Annulation Processes : A study by Chen and Seidel (2016) in "Organic Letters" discusses the assembly of benzo[a]quinolizine-2-one derivatives from tetrahydroisoquinoline and β-ketoaldehydes using a redox-Mannich process. This process involves azomethine ylides as reactive intermediates (Chen & Seidel, 2016).
  • Anticancer Properties :

    • Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones : A study by Korcz et al. (2018) in "Molecules" explores the synthesis and in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones on human tumor cell lines. Certain benzotriazole-containing quinolines showed significant cancer cell growth inhibitory effects (Korcz et al., 2018).
  • Catalytic Applications in Chemical Reactions :

    • Mixed-ligand Benzaldehyde Thiosemicarbazone Complexes : Dutta et al. (2012) in "RSC Advances" discuss the synthesis of mixed-ligand complexes of palladium with benzaldehyde thiosemicarbazones, which show notable catalytic efficiency in C–C and C–N coupling reactions (Dutta et al., 2012).
  • Synthetic Versatility and Drug Development :

    • Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Solomon and Lee (2011) in "Current Medicinal Chemistry" review the use of quinoline compounds, highlighting their synthetic versatility and potential in anticancer activities and drug development (Solomon & Lee, 2011).
  • Chromatographic Analysis and Sensing Applications :

    • High-Sensitivity Chromatographic Analysis : Beale et al. (1989) in "Talanta" describe the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines (Beale et al., 1989).
  • Antioxidant and DNA-Binding Properties :

    • Binuclear Lanthanide(III) Complexes : Liu et al. (2012) in "Chemistry & Biodiversity" studied the antioxidation and DNA-binding properties of binuclear lanthanide(III) complexes with a Schiff base ligand derived from 8-hydroxyquinoline-7-carboxaldehyde, indicating strong binding to DNA and effective scavenging of radicals (Liu et al., 2012).

properties

IUPAC Name

N-[(E)-benzylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAKISPEJCLJV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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